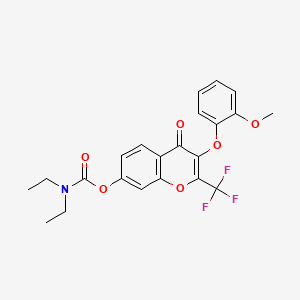

![molecular formula C23H19ClN2O2 B2596271 7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 312606-36-3](/img/structure/B2596271.png)

7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

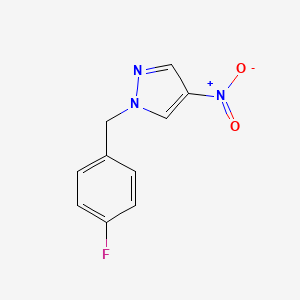

Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are well-known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

Synthesis Analysis

The synthesis of benzodiazepines often starts with the reaction of an amino acid ester with a benzophenone derivative . The resulting compounds undergo several transformations, including cyclization, to form the benzodiazepine ring .Molecular Structure Analysis

Benzodiazepines are characterized by a seven-membered diazepine ring fused to a benzene ring . The diazepine ring contains two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines can include condensation, cyclization, and rearrangement .Applications De Recherche Scientifique

Mechanistic Studies and Synthetic Applications

Reaction Mechanisms and Hydrolysis : A study reveals the detailed mechanisms in the conversion of 7-Chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in various pH solutions, establishing a method for quantitative conversion to related compounds. This research is significant for understanding the chemical transformations of benzodiazepine derivatives in different environments (Yang, 1998).

Synthesis and Stereochemistry : Another research focused on the synthesis and stereochemistry of tetrahydroisoxazolo[2,3-d][1,4]benzodiazepinone ring systems, providing insights into the structural and conformational properties of these compounds, which are crucial for their potential applications in medicinal chemistry (Aversa et al., 1982).

Novel Derivatives Synthesis : Research on efficient synthesis and spectral determination of novel derivatives of this compound highlights the development of compounds with possible central nervous system pharmacological activities. This showcases the compound's relevance in creating new therapeutic agents (Cortéas et al., 2004).

Corrosion Inhibition Studies : A study investigating the corrosion inhibition of new benzodiazepine derivatives on mild steel in acidic media demonstrates the compound's potential utility beyond pharmacology, indicating its role in materials science and engineering (Laabaissi et al., 2021).

Spectroscopic and Quantum Chemical Studies : Investigations into the molecular geometry, vibrational frequencies, and chemical properties of benzodiazepine derivatives through spectroscopic and quantum chemical studies provide a deeper understanding of their physical and chemical characteristics, which is essential for their application in various scientific fields (Sylaja et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-4-(3-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-15-6-5-9-17(12-15)23(28)26-14-21(27)25-20-11-10-18(24)13-19(20)22(26)16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYSGTNUJJKBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2596190.png)

![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)

![5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2596195.png)

methanone](/img/structure/B2596203.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)